molecular formula C21H16O6 B4393837 [3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

Cat. No. B4393837
M. Wt: 364.3 g/mol
InChI Key: RZMZNWGCYIZVAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid, also known as coumarin-6-acetic acid, is a synthetic compound that has gained attention in the scientific community due to its potential uses in various applications.

Scientific Research Applications

Coumarin-6-acetic acid has been studied for its potential use in cancer treatment. Studies have shown that the compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, [3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acidcetic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Mechanism of Action

The mechanism of action of [3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acidcetic acid is not fully understood, but it is believed to involve the inhibition of angiogenesis, which is the process of new blood vessel formation. This inhibition can lead to the starvation of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
Coumarin-6-acetic acid has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the reduction of inflammation. Additionally, the compound has been shown to have antioxidant properties, which can help protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using [3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acidcetic acid in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of [3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acidcetic acid. One direction is the further exploration of its potential as a cancer treatment. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on various biological processes. Finally, the development of more specific and potent analogs of [3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acidcetic acid may lead to the discovery of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

2-[3-(3-methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O6/c1-11-14-7-16-17(12-4-3-5-13(6-12)25-2)10-26-18(16)9-19(14)27-21(24)15(11)8-20(22)23/h3-7,9-10H,8H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMZNWGCYIZVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Reactant of Route 2
[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Reactant of Route 3
[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Reactant of Route 4
[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[3-(3-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid

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